1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MM 77 dihydrochloride involves the reaction of 1-(2-methoxyphenyl)-4-(4-succinimidobutyl)piperazine with hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide (DMSO) and controlled temperature settings to ensure the purity and yield of the final product .
Industrial Production Methods: Industrial production of MM 77 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve a product with a purity greater than 98% . The compound is then stored at room temperature to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: MM 77 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the methoxyphenyl and succinimidobutyl groups .
Common Reagents and Conditions: Common reagents used in these reactions include hydrochloric acid, organic solvents like DMSO, and various catalysts to facilitate the reaction . The conditions often involve controlled temperatures and pH levels to optimize the reaction rate and yield .
Major Products: The major products formed from these reactions are typically derivatives of MM 77 dihydrochloride, which retain the core structure but with modifications to the functional groups .
Scientific Research Applications
MM 77 dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
MM 77 dihydrochloride exerts its effects by binding to the 5-hydroxytryptamine receptor 1A and acting as an antagonist . This binding inhibits the receptor’s activity, leading to a decrease in the downstream signaling pathways associated with anxiety and other neurological functions . The molecular targets include the postsynaptic receptors, and the pathways involved are primarily related to the modulation of neurotransmitter release .
Comparison with Similar Compounds
WAY-100635: Another potent antagonist of the 5-hydroxytryptamine receptor 1A, used in similar research applications.
NAN-190: A compound with both agonist and antagonist properties at the 5-hydroxytryptamine receptor 1A.
Uniqueness: MM 77 dihydrochloride is unique due to its high potency and selectivity for the 5-hydroxytryptamine receptor 1A, making it a valuable tool in both basic and applied research . Its anxiolytic-like activity further distinguishes it from other similar compounds .
Properties
IUPAC Name |
1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3.2ClH/c1-25-17-7-3-2-6-16(17)21-14-12-20(13-15-21)10-4-5-11-22-18(23)8-9-19(22)24;;/h2-3,6-7H,4-5,8-15H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCVVOZXHNDRCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)CCC3=O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29Cl2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662760 |
Source
|
Record name | 1-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}pyrrolidine-2,5-dione--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159311-94-1 |
Source
|
Record name | 1-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}pyrrolidine-2,5-dione--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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